3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates, which are then derivatized to yield the final compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders
Industry: It could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for the proliferation and survival of cancer cells . This inhibition can lead to cell cycle arrest and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-pyrido[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
4,6-dichloropyrimidine-5-carbaldehyde: Used as an intermediate in the synthesis of pyrido[2,3-d]pyrimidines.
2-thioxodihydropyrido[2,3-d]pyrimidine: Exhibits broad-spectrum antibacterial activity.
Uniqueness
What sets 3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of a pyrido[2,3-d]pyrimidine core with a methylthio group and a piperidinyl moiety. This structural uniqueness contributes to its potent biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-27-17-15(5-3-9-21-17)18(25)23-10-6-13(7-11-23)24-12-22-16-14(19(24)26)4-2-8-20-16/h2-5,8-9,12-13H,6-7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHAGSJYPRFHIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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